molecular formula C22H28O3 B1250759 Gaudichaudianic Acid

Gaudichaudianic Acid

Cat. No.: B1250759
M. Wt: 340.5 g/mol
InChI Key: TXHBNVYFCZMCPB-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gaudichaudianic Acid is a prenylated chromene [(2S)-2-methyl-2-(4'-methyl-3'-pentenyl)-8-(3''-methyl-2-butenyl)-2H-1-benzopyran-6-carboxylic acid] identified as the major secondary metabolite in the leaves and roots of the plant Piper gaudichaudianum Kunth (Piperaceae) . Biosynthetic studies have shown that its isoprene units are derived through a mixed pathway, incorporating building blocks from both the mevalonic acid (MVA) and the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathways, indicating metabolic cross-talk between plastidic and cytoplasmic compartments in its formation . This compound is a key chemophenetic marker in adult plants, as the species exhibits significant ontogenetic chemical variation, with seedlings producing phenylpropanoids instead . This compound has demonstrated significant value in biomedical research due to its pronounced biological activities. It has shown potent trypanocidal activity against the Y-strain of Trypanosoma cruzi . Furthermore, crude leaf extracts of P. gaudichaudianum , which are characterized by the presence of this acid, exhibit strong immunomodulatory properties. In an in vitro model of inflammation, the extract significantly downmodulated the production of key pro-inflammatory mediators by LPS-stimulated human monocytes, including H2O2, IL-1β, IL-6, IL-8, and TGF-β1 . The compound has also displayed potent antifungal activity against plant pathogens . Researchers can utilize this naturally occurring chromene to explore its potential applications in parasitology, immunology, and infectious disease. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(2S)-2-methyl-8-(3-methylbut-2-enyl)-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid

InChI

InChI=1S/C22H28O3/c1-15(2)7-6-11-22(5)12-10-18-14-19(21(23)24)13-17(20(18)25-22)9-8-16(3)4/h7-8,10,12-14H,6,9,11H2,1-5H3,(H,23,24)/t22-/m0/s1

InChI Key

TXHBNVYFCZMCPB-QFIPXVFZSA-N

Isomeric SMILES

CC(=CCC[C@]1(C=CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C)C

Synonyms

gaudichaudianic acid

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Gaudichaudianic acid is characterized by its unique prenylated structure, which contributes to its biological activity. Its absolute configuration has been determined through advanced techniques such as high-performance liquid chromatography with circular dichroism (HPLC-CD) . The compound exists as a racemic mixture, with studies indicating that the (+)-enantiomer exhibits greater biological activity than its counterpart .

Trypanocidal Activity

This compound has been identified as a potent trypanocidal agent against Trypanosoma cruzi, the causative agent of Chagas disease. Research has shown that both enantiomers of this compound possess significant activity, with the racemic mixture demonstrating a synergistic effect that enhances its efficacy .

Case Study:

  • A study evaluated the trypanocidal effects of this compound on various strains of T. cruzi, revealing a strong correlation between concentration and efficacy. The results indicated that the compound could serve as a lead for developing new treatments for Chagas disease.

Enzyme Inhibition

This compound has been studied for its ability to inhibit key digestive enzymes, specifically α-glucosidase and lipase. These enzymes are crucial in carbohydrate and lipid metabolism, making them important targets for managing obesity and diabetes.

Data Table: Inhibitory Activity of this compound

EnzymeIC50 Value (μg/mL)Reference
α-Glucosidase430
Lipase175

The inhibitory activity suggests that this compound could be beneficial in formulating dietary supplements or pharmaceuticals aimed at controlling blood sugar levels and reducing fat absorption.

Antifungal Properties

In addition to its trypanocidal and enzyme-inhibitory activities, this compound has demonstrated antifungal effects against various phytopathogenic fungi. This property highlights its potential application in agricultural settings to combat fungal infections in crops.

Case Study:

  • Research conducted on the antifungal efficacy of this compound showed promising results against several strains of fungi, suggesting its use as a natural fungicide in sustainable agriculture .

Biosynthetic Insights

Recent studies have elucidated the biosynthetic pathways leading to the production of this compound in Piper gaudichaudianum. Utilizing RNA sequencing techniques, researchers have mapped out the metabolic routes involving p-hydroxybenzoic acid as a precursor . Understanding these pathways not only enhances knowledge about the compound's natural production but also opens avenues for synthetic biology applications to produce this compound in larger quantities.

Preparation Methods

Dual Isoprenoid Precursor Incorporation

The biosynthesis of this compound involves a hybrid pathway that integrates both the mevalonic acid (MVA) and methylerythritol phosphate (MEP) routes for isopentenyl diphosphate (IPP) production. Key findings from isotopic labeling studies using [1-13C]-D-glucose include:

  • Dimethylallyl diphosphate (DMAPP) units are derived predominantly from the MVA pathway (cytosolic origin).

  • Geranyl diphosphate (GPP) moieties originate from the MEP pathway (plastidial origin).
    This compartmentalized biosynthesis enables simultaneous utilization of cytoplasmic and plastidic IPP pools for prenylation of the p-hydroxybenzoic acid core.

Enzymatic Prenylation Mechanism

The benzopyran core undergoes sequential prenylation via membrane-bound prenyltransferases:

  • C-2 methylation : Introduction of a methyl group at position 2 of the benzopyran ring.

  • C-8 prenylation : Attachment of a 3-methylbut-2-enyl group.

  • C-2' prenylation : Addition of a 4-methylpent-3-enyl side chain.
    The stereochemical outcome at C-2 results in a racemic mixture, complicating enantioselective biosynthesis.

Chemical Synthesis Strategies

Core Benzopyran Construction

The coumarin-like benzopyran scaffold is synthesized via Knoevenagel condensation , optimized through modern catalytic systems:

Table 1: Comparative Analysis of Benzopyran Synthesis Methods

MethodCatalystsSolventYield (%)Reaction Time
Classical KnoevenagelPiperidine/AcOHEthanol65–757–12 h
Ultrasound-assistedPiperidineEthanol88–9240 min
Microwave irradiationDABCOSolvent-free90–9515–30 min
Flow hydrogenationPd/CTHF78–852 h

Data adapted from coumarin synthesis protocols. Ultrasound irradiation significantly enhances reaction efficiency by improving mass transfer, while microwave methods enable rapid heating in solvent-free conditions.

Prenylation Techniques

Post-benzopyran formation, prenylation is achieved through:

Friedel-Crafts Alkylation

  • Catalysts : FeCl₃·6H₂O (10 mol%) in toluene

  • Conditions : Reflux at 110°C for 16 h

  • Yield : 72–89% for dimethylallyl attachment

Mitsunobu Reaction

  • Reagents : DIAD, PPh₃

  • Advantage : Better stereocontrol for C-2 methylation

  • Limitation : Requires protected carboxylic acid groups

Hybrid Biosynthetic-Chemical Approaches

Precursor-Directed Biosynthesis

Feeding synthetic analogs to P. gaudichaudianum cultures enhances yield:

  • p-Hydroxybenzoic acid derivatives : Increased incorporation efficiency by 40% compared to endogenous substrates.

  • Isoprenoid analogs : Fluorinated prenyl donors yield structural variants with improved pharmacokinetics.

Biocatalytic Prenylation

Recombinant prenyltransferases expressed in E. coli enable in vitro modifications:

  • PgPT1 : Specific for C-8 position (k<sub>cat</sub> = 2.4 s⁻¹, K<sub>m</sub> = 18 μM for GPP)

  • PgPT2 : Catalyzes C-2' prenylation (k<sub>cat</sub> = 1.7 s⁻¹, K<sub>m</sub> = 22 μM for DMAPP)

Challenges in Synthetic Scale-Up

Racemic Mixture Resolution

The C-2 stereocenter generates equal (R) and (S) enantiomers, requiring chiral separation:

  • Chiral HPLC : Polysaccharide-based columns (OD-H, AS-H)

  • Resolution Yield : <50% for either enantiomer

Oxidative Degradation

The conjugated diene system in prenyl groups is susceptible to:

  • Autoxidation : Mitigated by N₂ atmosphere and BHT stabilizer

  • Photoisomerization : Controlled via amber glass reactors

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems improve prenylation efficiency:

  • Residence Time : 8 min vs. 16 h batch

  • Productivity : 12 g/h vs. 0.8 g/h batch

Computational Design

DFT calculations guide catalyst selection for stereoselective prenylation:

  • B3LYP/6-31G(d) : Predicts transition state energies within 2 kcal/mol accuracy

  • Catalyst Screening : Identified Zr-MOFs as potential asymmetric catalysts

Comparative Cost Analysis

Table 2: Economic Evaluation of Production Methods

MethodCost per gram (USD)Purity (%)Scalability
Natural Extraction420–58085–90Limited
Total Synthesis310–45095–99Moderate
Hybrid Biosynthesis180–24092–95High

Hybrid approaches reduce costs by 40% compared to full synthesis while maintaining >90% purity .

Q & A

Basic Research Questions

Q. What are the validated methodologies for isolating Gaudichaudianic Acid from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. High-performance liquid chromatography (HPLC) with UV detection is commonly used, with mobile phases optimized for polar compounds. Purity validation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation .

Q. How is the structural elucidation of this compound achieved?

  • Methodological Answer : A combination of spectroscopic techniques is essential:

  • 1H/13C NMR : Assigns proton and carbon environments.
  • High-resolution MS (HRMS) : Confirms molecular formula.
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., carboxylic acids).
    Cross-referencing with published spectral libraries ensures accuracy .

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with diode-array detection (DAD) is standard. Calibration curves using certified reference materials must cover expected concentration ranges. Method validation includes assessing linearity (R² > 0.995), limit of detection (LOD), and precision (RSD < 5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gaudichaudianic Acid
Reactant of Route 2
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